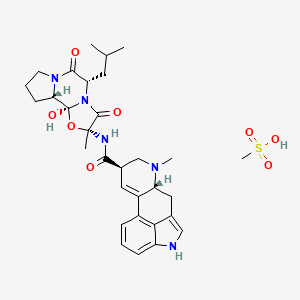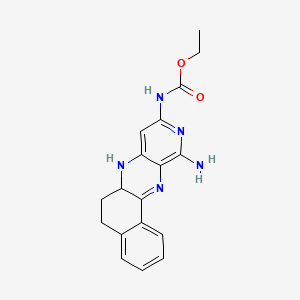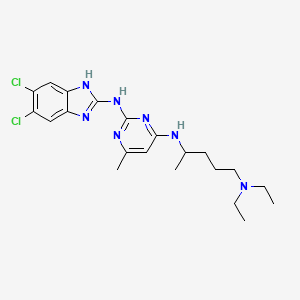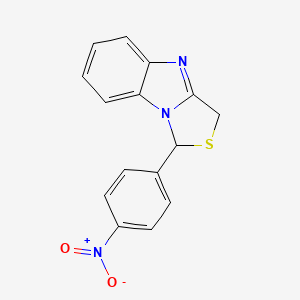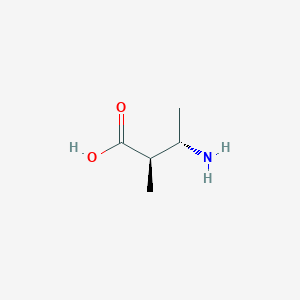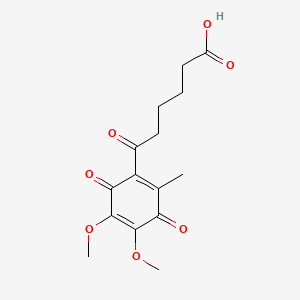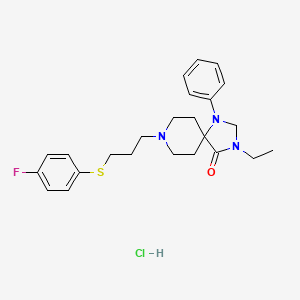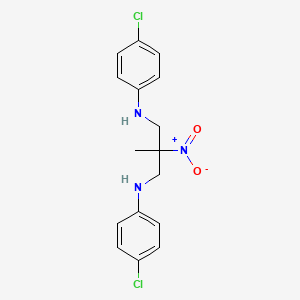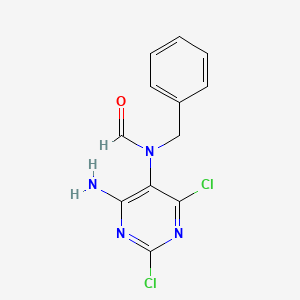
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is a complex organic compound that belongs to the class of steroid hormones. It is structurally related to androsterone, a well-known endogenous steroid hormone. This compound is characterized by its unique molecular structure, which includes a dibromide moiety and two pipecolinio groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-alpha position.
Bromination: Addition of bromine atoms to the molecule.
Pipecolinio Substitution: Introduction of pipecolinio groups at the 2-beta and 16-beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Continuous Flow Chemistry: For efficient and controlled reactions.
Catalytic Processes: To enhance reaction rates and yields.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an anticonvulsant.
Industry: Utilized in the development of novel pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily interacts with androgen receptors and GABA_A receptors.
Pathways Involved: Modulates the activity of these receptors, leading to changes in gene expression and cellular responses. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing its inhibitory effects on neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Androsterone: A structurally related endogenous steroid hormone with similar but less potent effects.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
Etiocholanolone: A metabolite of testosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is unique due to its dibromide moiety and pipecolinio substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
15500-69-3 |
|---|---|
Fórmula molecular |
C31H54Br2N2O2 |
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one;dibromide |
InChI |
InChI=1S/C31H54N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-28,34H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,30-,31-;;/m0../s1 |
Clave InChI |
NKKDTCFYEUEDCU-MDTWZBLYSA-L |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


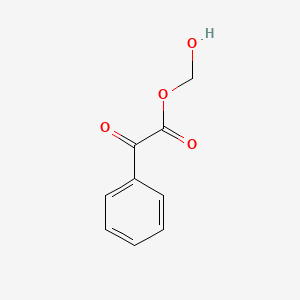
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

